

Discovery and history of 1-(Hydroxymethyl)cyclopropaneacetonitrile

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Compound of Interest

Compound Name: 1-(Hydroxymethyl)cyclopropaneacetonitrile

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An In-depth Technical Guide to **1-(Hydroxymethyl)cyclopropaneacetonitrile**: Discovery, History, and Synthesis

Introduction

1-(Hydroxymethyl)cyclopropaneacetonitrile, identified by the CAS Registry Number 152922-71-9, is a crucial intermediate in the synthesis of a number of pharmaceuticals.[1][2][3] This colorless to light yellow liquid possesses a unique molecular architecture, incorporating both a cyclopropane ring and a nitrile functional group.[4] Its chemical formula is C_6H_9NO , and it has a molecular weight of 111.14 g/mol.[5][6] The compound's significance in the pharmaceutical industry primarily stems from its role as a key building block in the manufacture of Montelukast.[3][7] Montelukast, marketed under the brand name Singulair®, is a widely prescribed leukotriene receptor antagonist used for the maintenance treatment of asthma and the relief of allergy symptoms.[8][9]

The discovery and subsequent development of synthetic routes to **1-(Hydroxymethyl)cyclopropaneacetonitrile** are intrinsically linked to the commercialization of Montelukast. This guide provides a comprehensive overview of the history, discovery, and various synthetic methodologies for this important intermediate, tailored for researchers, scientists, and professionals in drug development.

History and Discovery

The history of **1-(Hydroxymethyl)cyclopropaneacetonitrile** is not that of a serendipitous discovery in academic research, but rather a targeted invention driven by the demands of medicinal chemistry. Its emergence in the scientific literature coincides with the development of Montelukast by Merck in the late 1980s and early 1990s. The patents filed for Montelukast and its analogs represent the earliest public disclosures of the synthesis and utility of this cyclopropane derivative.^{[10][11]}

The structural design of Montelukast necessitated a specific side-chain that included a cyclopropane ring, which is known to impart conformational rigidity and can influence the binding of a molecule to its biological target. **1-(Hydroxymethyl)cyclopropaneacetonitrile** provided the ideal starting point for the construction of this critical structural motif. The subsequent evolution of its synthesis has been focused on improving yield, reducing costs, and ensuring scalability for industrial production.

Synthetic Methodologies

Several synthetic routes for **1-(Hydroxymethyl)cyclopropaneacetonitrile** have been reported, primarily in the patent literature. These methods often start from readily available precursors and involve the construction of the cyclopropane ring followed by the introduction of the hydroxymethyl and acetonitrile functionalities.

Synthesis from 3-Bromo-Neopentyl Alcohol

One common approach involves the use of 3-bromo-neopentyl alcohol as a starting material. This method is characterized by a zinc-mediated ring closure to form the cyclopropane ring, followed by a nucleophilic substitution to introduce the nitrile group.

Experimental Protocol:

- **Synthesis of 1-Bromomethyl Cyclopropyl Methanol:** In a suitable organic solvent, 3-bromo-neopentyl alcohol is subjected to a reflux reaction in the presence of zinc powder and a basic catalyst. Upon completion of the reaction, the mixture is cooled, and the excess zinc is removed through a post-processing step. The solvent is then recycled from the filtrate to yield the intermediate, 1-bromomethyl cyclopropyl methanol.^[4]

- Synthesis of **1-(Hydroxymethyl)cyclopropaneacetonitrile**: The obtained 1-bromomethyl cyclopropyl methanol is dissolved in an organic solvent. A cyanide source, such as sodium cyanide, is added to carry out a displacement reaction under alkaline conditions. After the reaction is complete, a post-processing workup yields the final product, **1-(Hydroxymethyl)cyclopropaneacetonitrile**.^[4]

Synthesis Workflow from 3-Bromo-Neopentyl Alcohol



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Caption: A simplified workflow for the synthesis of **1-(Hydroxymethyl)cyclopropaneacetonitrile**.

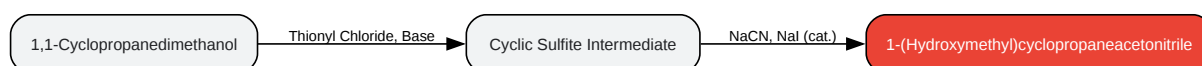
Synthesis from 1,1-Cyclopropanedimethanol

Another efficient method starts from 1,1-cyclopropanedimethanol. This route proceeds through a cyclic sulfite intermediate, which is then opened by a cyanide ion.

Experimental Protocol:

- Formation of the Cyclic Sulfite: 1,1-cyclopropanedimethanol is reacted with thionyl chloride in the presence of a base to form the corresponding cyclic sulfite.^[10]
- Cyanide-Mediated Ring Opening: The cyclic sulfite is then treated with sodium cyanide, often with a catalytic amount of sodium iodide, to facilitate the ring-opening and formation of **1-(hydroxymethyl)cyclopropaneacetonitrile**.^[10]

Synthesis Workflow from 1,1-Cyclopropanedimethanol



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